molecular formula C22H18IN3O6 B11542160 4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]-2-methoxyphenyl 2-iodobenzoate

4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]-2-methoxyphenyl 2-iodobenzoate

Cat. No.: B11542160
M. Wt: 547.3 g/mol
InChI Key: MOOAHGAXXBCIHZ-BRJLIKDPSA-N
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Description

4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]-2-methoxyphenyl 2-iodobenzoate is a complex organic compound that features a combination of furan, formamido, acetamido, methoxyphenyl, and iodobenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]-2-methoxyphenyl 2-iodobenzoate typically involves multiple steps, starting from the preparation of intermediate compounds. One common approach is the esterification of 2-iodobenzoic acid to form methyl 2-iodobenzoate . This intermediate can then undergo further reactions to introduce the furan, formamido, acetamido, and methoxyphenyl groups under specific conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and high-purity reagents to minimize impurities and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]-2-methoxyphenyl 2-iodobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while reduction of the imino group can produce primary amines .

Scientific Research Applications

4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]-2-methoxyphenyl 2-iodobenzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]-2-methoxyphenyl 2-iodobenzoate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]-2-methoxyphenyl 2-iodobenzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H18IN3O6

Molecular Weight

547.3 g/mol

IUPAC Name

[4-[(E)-[[2-(furan-2-carbonylamino)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 2-iodobenzoate

InChI

InChI=1S/C22H18IN3O6/c1-30-19-11-14(8-9-17(19)32-22(29)15-5-2-3-6-16(15)23)12-25-26-20(27)13-24-21(28)18-7-4-10-31-18/h2-12H,13H2,1H3,(H,24,28)(H,26,27)/b25-12+

InChI Key

MOOAHGAXXBCIHZ-BRJLIKDPSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CNC(=O)C2=CC=CO2)OC(=O)C3=CC=CC=C3I

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CNC(=O)C2=CC=CO2)OC(=O)C3=CC=CC=C3I

Origin of Product

United States

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